1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol 1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol
Brand Name: Vulcanchem
CAS No.: 86436-19-3
VCID: VC3759630
InChI: InChI=1S/C30H20Cl2O2/c31-27-19-9-7-17-25(27)29(33,23-13-3-1-4-14-23)21-11-12-22-30(34,24-15-5-2-6-16-24)26-18-8-10-20-28(26)32/h1-10,13-20,33-34H
SMILES: C1=CC=C(C=C1)C(C#CC#CC(C2=CC=CC=C2)(C3=CC=CC=C3Cl)O)(C4=CC=CC=C4Cl)O
Molecular Formula: C30H20Cl2O2
Molecular Weight: 483.4 g/mol

1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol

CAS No.: 86436-19-3

Cat. No.: VC3759630

Molecular Formula: C30H20Cl2O2

Molecular Weight: 483.4 g/mol

* For research use only. Not for human or veterinary use.

1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol - 86436-19-3

Specification

CAS No. 86436-19-3
Molecular Formula C30H20Cl2O2
Molecular Weight 483.4 g/mol
IUPAC Name 1,6-bis(2-chlorophenyl)-1,6-diphenylhexa-2,4-diyne-1,6-diol
Standard InChI InChI=1S/C30H20Cl2O2/c31-27-19-9-7-17-25(27)29(33,23-13-3-1-4-14-23)21-11-12-22-30(34,24-15-5-2-6-16-24)26-18-8-10-20-28(26)32/h1-10,13-20,33-34H
Standard InChI Key CJETXAUUVYDHTN-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C#CC#CC(C2=CC=CC=C2)(C3=CC=CC=C3Cl)O)(C4=CC=CC=C4Cl)O
Canonical SMILES C1=CC=C(C=C1)C(C#CC#CC(C2=CC=CC=C2)(C3=CC=CC=C3Cl)O)(C4=CC=CC=C4Cl)O

Introduction

Fundamental Chemical Properties and Structure

1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol is characterized by its distinctive molecular structure consisting of a hexadiyne core with attached phenyl and chlorophenyl groups. The compound exists in multiple stereoisomeric forms, with the (+) enantiomer being of particular research interest due to its potential applications in asymmetric synthesis.

Basic Chemical Identification

The compound 1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol is identified by the following fundamental chemical parameters:

ParameterValue
CAS Number86436-19-3
Molecular FormulaC30H20Cl2O2
Molecular Weight483.4 g/mol
IUPAC Name1,6-bis(2-chlorophenyl)-1,6-diphenylhexa-2,4-diyne-1,6-diol
Standard InChIInChI=1S/C30H20Cl2O2/c31-27-19-9-7-17-25(27)29(33,23-13-3-1-4-14-23)21-11-12-22-30(34,24-15-5-2-6-16-24)26-18-8-10-20-28(26)32/h1-10,13-20,33-34H/t29-,30-/m1/s1

The compound features two chiral centers, resulting in multiple possible stereoisomers. The (+) enantiomer, specifically known as (+)-1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol, has the IUPAC name (1S,6S)-1,6-bis(2-chlorophenyl)-1,6-diphenylhexa-2,4-diyne-1,6-diol.

Structural Features

The structural characteristics of 1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol include:

  • A central hexadiyne backbone featuring two conjugated triple bonds (diyne system)

  • Two tertiary alcohol groups at positions 1 and 6

  • Two 2-chlorophenyl substituents attached to positions 1 and 6

  • Two phenyl groups also attached to positions 1 and 6

This unique structural arrangement contributes to the compound's reactivity profile and potential applications in organic synthesis. The presence of the chlorine atoms in the ortho positions of two phenyl rings creates distinctive electronic and steric effects that influence the compound's chemical behavior.

Synthesis and Preparation Methods

The synthesis of 1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol involves complex organic reactions requiring precise conditions to achieve the desired stereochemistry. Various synthetic approaches have been developed to produce this compound efficiently.

General Synthetic Route

The synthesis of 1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol typically involves multi-step organic reactions including:

  • Preparation of appropriate precursors, such as 2-chlorobenzyl halides and phenylacetylene

  • Coupling reactions to form the hexadiyne backbone

  • Addition of the chlorophenyl and phenyl groups at specific positions

  • Stereoselective reactions to achieve the desired configuration

These reactions are often conducted using solvents like dimethylformamide or toluene under controlled conditions to ensure high yields and purity of the final product.

Stereochemical Considerations

The synthesis of the (+) enantiomer requires additional steps to ensure stereoselectivity. Various asymmetric synthesis techniques may be employed, including:

  • Use of chiral catalysts

  • Stereoselective addition reactions

  • Resolution of racemic mixtures

  • Employment of chiral auxiliaries

These methods allow for the production of the specific stereoisomer with the desired optical activity.

Applications in Research and Industry

1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol has significant potential in various scientific and industrial applications due to its unique structural properties.

Applications in Asymmetric Synthesis

The (+) enantiomer of 1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol has been studied for its potential as a building block in asymmetric synthesis. Its chiral nature allows it to participate in reactions that require high stereochemical control, making it valuable for:

  • The synthesis of optically active compounds

  • Development of chiral catalysts

  • Production of pharmaceutically relevant molecules with specific stereochemistry

  • Use as a chiral resolving agent in separation processes

The compound's utility in these applications stems from its rigid structure and well-defined stereochemistry.

Materials Science Applications

Research on 1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol has also explored its potential in materials science, particularly:

  • As a precursor for conjugated polymers

  • In the development of organic electronic materials

  • For the creation of specialty chemicals with unique properties

  • As a building block for complex organic frameworks

The conjugated diyne system provides interesting electronic properties that could be exploited in various materials applications.

Analytical Characterization

The structural characterization and analysis of 1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol typically involve various spectroscopic and analytical techniques.

Spectroscopic Analysis

Spectroscopic methods commonly used to analyze the structure and purity of 1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C)

  • Infrared (IR) spectroscopy

  • Mass spectrometry (MS)

  • UV-visible spectroscopy

These techniques provide detailed information about the molecular structure, functional groups, and stereochemical configuration of the compound.

Physical Property Analysis

Physical characterization techniques help establish the compound's fundamental properties:

  • Melting point determination

  • Optical rotation measurement (for the chiral variants)

  • Solubility profiling in various solvents

  • Crystallographic analysis

These analyses provide essential data for confirming the identity and purity of synthesized samples.

Comparison with Related Compounds

To better understand the unique properties of 1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol, it is valuable to compare it with structurally related compounds.

Structural Analogues

The following table provides a comparison of 1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol with structurally related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Features
1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diolC30H20Cl2O2483.4Hexadiyne backbone with chlorophenyl and phenyl substituents
2,4-Hexadiyne-1,6-diolC6H6O2110.11Simpler hexadiyne backbone with hydroxyl end groups
(2E,4E)-1,6-diphenyl-2,4-hexadiene-1,6-dioneC18H14O2262.30Hexadiene backbone with ketone groups and phenyl substituents

These compounds share certain structural elements but differ in their functional groups, substitution patterns, and unsaturation types .

Functional Differences

Key functional differences between these compounds include:

  • Unsaturation Pattern: 1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol and 2,4-Hexadiyne-1,6-diol both contain diyne systems, while (2E,4E)-1,6-diphenyl-2,4-hexadiene-1,6-dione features a diene system.

  • Terminal Functional Groups: 1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol and 2,4-Hexadiyne-1,6-diol contain hydroxyl groups, whereas (2E,4E)-1,6-diphenyl-2,4-hexadiene-1,6-dione features ketone groups.

  • Substitution Pattern: 1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol has complex aromatic substitution with both phenyl and chlorophenyl groups, while the other compounds have simpler substitution patterns.

These differences significantly impact the compounds' chemical reactivity, physical properties, and potential applications .

Research Findings and Current Status

Research on 1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol continues to evolve, with several key findings shaping our understanding of this compound.

Recent Research Developments

Recent studies on 1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol have focused on:

  • Improved synthetic methods to enhance yield and stereoselectivity

  • Novel applications in asymmetric synthesis

  • Investigation of its potential as a chiral resolving agent

  • Exploration of its role in developing new materials

These research directions highlight the compound's versatility and continuing relevance in modern organic chemistry.

Challenges and Limitations

Despite its potential, several challenges remain in the study and application of 1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol:

  • Complex synthesis routes that may limit large-scale production

  • Challenges in achieving high stereoselectivity consistently

  • Limited solubility in certain solvents due to its structure

  • Need for further characterization of its behavior in various chemical environments

Addressing these challenges represents an important focus for ongoing research in this area.

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